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hydroxy-
CAS No.: 110110-76-4
Cat. No.: B2678420
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Executive Summary

3-Hydroxy-2,5-pyridinedicarboxylic acid (HPDC) is a highly specialized functionalized pyridine
derivative. While often overshadowed by its parent compound, isocinchomeronic acid (2,5-
pyridinedicarboxylic acid), HPDC occupies a critical niche in coordination chemistry and
corrosion science. Its unique structural motif—a hydroxyl group ortho to a carboxylic acid
(position 2) and meta to another (position 5)—creates a "mixed-donor" ligand environment
capable of stabilizing high-oxidation-state metals (e.g., lanthanides) and forming passivation
layers on reactive alloys like magnesium.

This guide provides a definitive technical profile of HPDC, moving beyond basic properties to
explore its synthesis, structural characterization, and application in Metal-Organic Frameworks
(MOFs) and surface engineering.

Part 1: Chemical Identity & Physicochemical Profile
Nomenclature and Identifiers
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HPDC is a structural isomer of several common pyridine derivatives. Precision in nomenclature
is vital to avoid confusion with 4-hydroxy derivatives (chelidamic acid analogs).

Parameter Technical Detail

Systematic Name 3-Hydroxy-pyridine-2,5-dicarboxylic acid

3-Hydroxyisocinchomeronic acid; 3-OH-2,5-
Common Synonyms

PDC

Not Standardized (Referenced as derivative of
CAS Number ]

CAS 100-26-5 or PDB Ligand MOD:01814)
Molecular Formula C7HsNOs
Molecular Weight 183.12 g/mol

pKai = 2.8 (COOH), pKaz = 5.1 (COOH), pKas =

pKa Values (Est.)
9.5 (OH/NH™)

Structural Significance

The molecule exhibits zwitterionic potential in solution. The proton on the 3-hydroxyl group can
interact with the adjacent 2-carboxylate, while the pyridine nitrogen remains basic.

e Chelation Site 1 (Alpha): The {N, 2-COO~} pocket is a classic dipicolinic-like binding site.

o Chelation Site 2 (Beta): The {3-OH, 2-COO~} motif offers salicylate-type binding, crucial for
hard Lewis acids (Fe3*, AlR*, Ln3*).

Part 2: Synthetic Pathways & Optimization

Since HPDC is not a commodity chemical, it is often synthesized de novo. The most robust
route involves the oxidation of alkyl-substituted 3-hydroxypyridines.

Core Synthesis Protocol: Oxidative Transformation

Precursor: 2,5-Dimethyl-3-hydroxypyridine (Lutidinol derivative) Reagent: Potassium
Permanganate (KMnQa4)
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Mechanism: The methyl groups at positions 2 and 5 are activated for oxidation. The 3-hydroxyl

group directs the oxidation but requires protection or careful pH control to prevent ring

degradation.

Step-by-Step Methodology

Solubilization: Dissolve 10 mmol of 2,5-dimethyl-3-hydroxypyridine in 50 mL of water. Adjust
pH to 9.0 using NaOH. Rationale: Deprotonating the phenol increases solubility and
activates the ring.

Oxidant Addition: Heat the solution to 70°C. Add KMnOa (6.0 eq) portion-wise over 2 hours.

o Critical Control Point: Do not exceed 85°C. Higher temperatures risk decarboxylation at
the 2-position.

Reflux & Filtration: Reflux for 4 hours. The purple color should fade to a brown MnO:
precipitate. Filter hot through Celite.

Acidification & Isolation: Cool the filtrate to 4°C. Acidify slowly with concentrated HCI to pH
1.5.

o Observation: The product precipitates as a white/off-white solid.[1]

Purification: Recrystallize from hot water/ethanol (9:1).

Synthesis Workflow Visualization

The following diagram outlines the logical flow of the synthesis and workup, emphasizing the

critical separation of the manganese byproduct.

Start: 2.5-Dimethyl-3-hydroxypyridine |—2xctivation Oxidation Reaction Complete Acidification Precipitation End Product:
22, yl-3-hydroxypy (KMnO4, pH 9, 70°C) (HCIto pH 1.5) 3-Hydroxy-2,5-PDC

Click to download full resolution via product page

Figure 1: Step-wise oxidative synthesis workflow for HPDC.
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Part 3: Structural Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be
verified.

Nuclear Magnetic Resonance (NMR)
e H NMR (DMSO-ds, 400 MHz):

o 0 12.5-13.0 ppm (br s, 2H): Carboxylic acid protons.

[¢]

0 10.5 ppm (s, 1H): Phenolic hydroxyl (exchangeable).

[e]

0 7.8 ppm (s, 1H): Aromatic proton at C6 (adjacent to N and COOH).

o

0 7.4 ppm (s, 1H): Aromatic proton at C4 (between OH and COOH).

[¢]

Note: The absence of coupling (singlets) confirms the 2,3,5 substitution pattern.

Mass Spectrometry (ESI-MS)

e Negative Mode (M-H)~: m/z 182.1.

o Fragmentation: Loss of CO:z (44 Da) is common, leading to m/z 138.1 (3-hydroxypyridine-5-
carboxylic acid fragment).

Part 4: Applications in Drug Discovery & Materials
Metal-Organic Frameworks (MOFs)

HPDC is a "privileged linker" for lanthanide MOFs. The 2,5-dicarboxylate geometry provides a
linear extension similar to terephthalic acid, but the 3-hydroxyl group allows for:

e Secondary Binding: Locking metal clusters in place.

e Luminescence Tuning: The OH group alters the antenna effect for Eus* and Th3* emission.

Corrosion Inhibition (Mg Alloys)

Recent patents [1] highlight HPDC as a superior corrosion inhibitor for magnesium alloys.
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e Mechanism: The molecule forms a stable, insoluble chelate complex on the Mg surface. The
3-OH and 2-COOH groups bind Mg?* cooperatively, creating a dense passivation film that
prevents chloride attack.

Biological Interaction Logic

The following diagram illustrates the dual-mode binding capability of HPDC, relevant for both
MOF construction and enzyme inhibition (e.g., prolyl hydroxylase domain enzymes).

3-Hydroxy-2,5-PDC

Site A: Salicylate Mode Site B: Picolinate Mode
(3-OH + 2-COOH) (N + 2-COOH)

\ /

\ /
\ High Affinity (Hard Acids) Stabilization

N
~ I

7/

Metal Center

(Mg2+, Ln3+)

Click to download full resolution via product page
Figure 2: Dual-mode chelation logic of HPDC toward metal centers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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